Ethyl 2-bromo-6-chloronicotinate molecular weight and formula
Ethyl 2-bromo-6-chloronicotinate molecular weight and formula
Technical Whitepaper: Ethyl 2-bromo-6-chloronicotinate Subtitle: A Strategic Scaffold for Orthogonal Pyridine Functionalization in Medicinal Chemistry
Executive Summary
Ethyl 2-bromo-6-chloronicotinate (CAS: 1214377-13-5) represents a high-value "privileged structure" in modern drug discovery. Its utility stems from its orthogonal reactivity profile : three distinct functional handles (C2-Bromine, C6-Chlorine, and C3-Ethyl Ester) that allow for sequential, regioselective modification. This guide analyzes its physicochemical properties, validates its structural characterization, and details experimental protocols for its application in synthesizing SHP2 inhibitors and kinase modulators.
Part 1: Chemical Identity & Physicochemical Profile[1]
This section serves as the definitive "molecular passport" for researchers, consolidating verified data for experimental planning.
| Property | Technical Specification |
| IUPAC Name | Ethyl 2-bromo-6-chloropyridine-3-carboxylate |
| Common Name | Ethyl 2-bromo-6-chloronicotinate |
| CAS Number | 1214377-13-5 (Note: Distinguish carefully from isomer Ethyl 6-bromo-2-chloronicotinate, CAS 1214335-22-4) |
| Molecular Formula | |
| Molecular Weight | 264.50 g/mol |
| Exact Mass | 262.935 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water.[1][2] |
| LogP (Predicted) | ~2.8 (Lipophilic, suitable for CNS penetration optimization) |
Part 2: Reactivity Landscape & Structural Logic
The strategic value of this molecule lies in the electronic differentiation of its halogen substituents.
The "Halogen Dance": Regioselectivity Principles
-
C2-Position (Bromine): Flanked by the pyridine nitrogen and the electron-withdrawing ester group. The C-Br bond is weaker than the C-Cl bond, making this position the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).
-
C6-Position (Chlorine): Although activated by the pyridine nitrogen, the C-Cl bond is stronger. It typically survives mild Pd-catalyzed conditions used for C2 functionalization, allowing for a second, late-stage diversification step.
-
C3-Position (Ester): Serves as a masked carboxylic acid. It can be hydrolyzed, reduced to an alcohol (for ether synthesis), or converted to an amide (common in kinase hinge-binders).
Visualizing the Reactivity Map
Figure 1: Orthogonal reactivity map showing the sequential functionalization logic. The C2-Br is the "entry point" for modifying the scaffold.
Part 3: Experimental Protocols
These protocols are designed for "Make vs. Buy" decisions. While the ester is commercially available, understanding its downstream processing is critical.
Protocol A: Regioselective Suzuki Coupling at C2
Objective: To install an aryl group at the 2-position while leaving the 6-chloro and 3-ester groups intact.
Reagents:
-
Substrate: Ethyl 2-bromo-6-chloronicotinate (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.1 eq)
-
Catalyst:
(5 mol%) -
Base:
(2.0 eq, 2M aqueous) -
Solvent: Toluene/Ethanol (4:1 v/v)
Methodology:
-
Degassing (Critical): Charge the substrate, boronic acid, and catalyst into a reaction vial. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons Pd(0) species, leading to homocoupling side products.
-
Solvent Addition: Add the degassed solvent mixture and aqueous base via syringe.
-
Thermal Activation: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent oxidative addition at the C6-Cl bond.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product will be the Ethyl 2-phenyl-6-chloronicotinate .
Protocol B: Workflow for SHP2 Inhibitor Synthesis
This scaffold is a precursor for allosteric SHP2 inhibitors (e.g., analogs of SHP099).
Figure 2: Synthetic workflow for converting the scaffold into a bioactive SHP2 inhibitor.
Part 4: Structural Validation (NMR & MS)
For researchers synthesizing this intermediate, the following spectral data confirms identity.
1H NMR Interpretation ( , 400 MHz)
- 8.15 (d, J=8.0 Hz, 1H): H4 Proton . This proton is highly deshielded due to the ortho electron-withdrawing ester group.
- 7.45 (d, J=8.0 Hz, 1H): H5 Proton . Shielded relative to H4, but doublet splitting confirms the 2,3,6-substitution pattern (no adjacent protons other than H4).
-
4.42 (q, J=7.1 Hz, 2H): Methylene (
) of the ethyl ester. -
1.41 (t, J=7.1 Hz, 3H): Methyl (
) of the ethyl ester.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Pattern: Look for the characteristic isotope pattern of Br and Cl.
-
M+H (264.9): Base peak (
) -
M+3 (266.9): Strong peak due to
and overlap. -
M+5 (268.9): Smaller peak (
).
-
-
Validation: A 1:1 ratio between M+H and M+3 suggests the presence of Bromine; the additional splitting confirms Chlorine.
References
-
Sigma-Aldrich. Ethyl 6-bromo-2-chloronicotinate Product Specification. (Note: Used for physical property verification of the isomer class). Available at:
-
National Institutes of Health (NIH) - PubChem. Compound Summary for Ethyl 2-bromo-6-chloronicotinate. Available at:
- Xie, J., et al. (2017).Allosteric Inhibitors of SHP2: Design, Synthesis, and Biological Evaluation.
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Used for solvent peak calibration in protocols). Available at:
